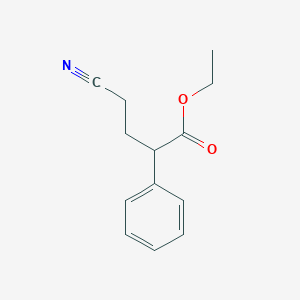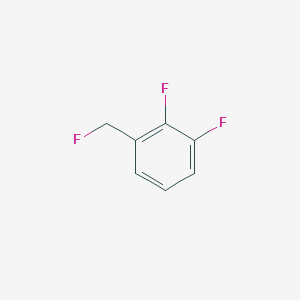
Toluene, trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene, trifluoro- is an aromatic compound characterized by the presence of two fluorine atoms and one fluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Toluene, trifluoro- can be synthesized through various methods. One common approach involves the fluorination of 1,2-difluorobenzene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method includes the Balz-Schiemann reaction, where diazonium tetrafluoroborate salts are converted to their corresponding fluorides .
Industrial Production Methods: Industrial production of Toluene, trifluoro- typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Toluene, trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield fluorinated toluenes.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products:
Substitution: Fluorinated phenols or anilines.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated toluenes
Aplicaciones Científicas De Investigación
Toluene, trifluoro- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Toluene, trifluoro- exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1,2-Difluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.
1,3-Difluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1,4-Difluorobenzene: Similar to 1,2-Difluorobenzene but with fluorine atoms in the para position.
Uniqueness: Toluene, trifluoro- is unique due to the presence of both fluorine atoms and a fluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex fluorinated compounds and enhance its utility in various applications .
Propiedades
Fórmula molecular |
C7H5F3 |
|---|---|
Peso molecular |
146.11 g/mol |
Nombre IUPAC |
1,2-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |
Clave InChI |
QCUDEATVOVLIKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


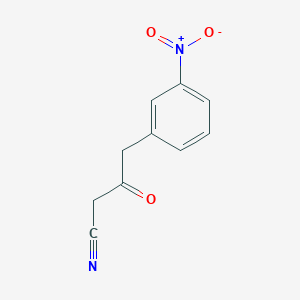
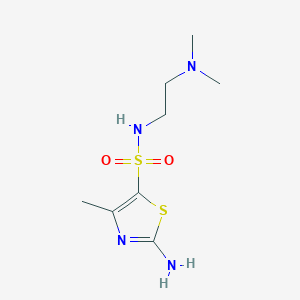
![4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8374178.png)
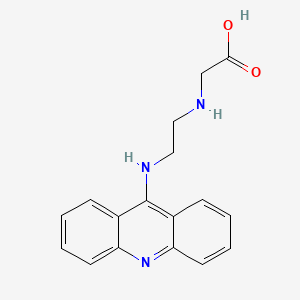
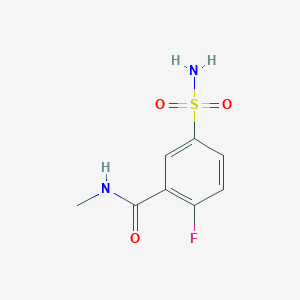
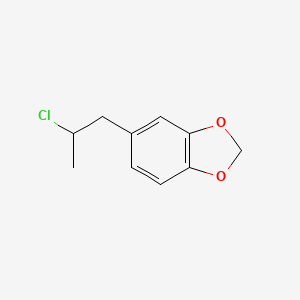
![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)
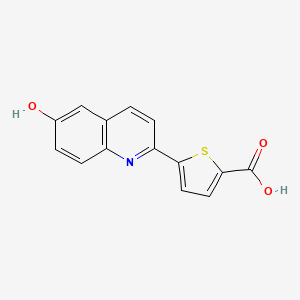
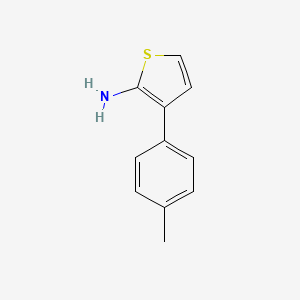
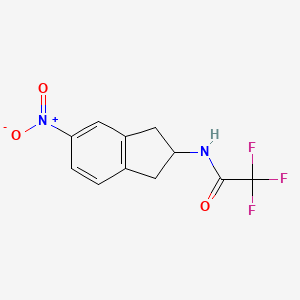
![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
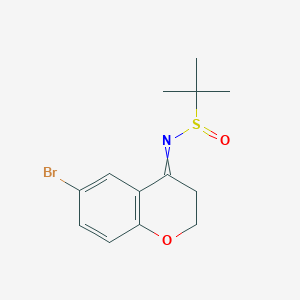
![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol](/img/structure/B8374252.png)
